Adsorption Kinetics of Dihexadecyl Disulfide vs. Hexadecanethiol: SAM Formation Rate Differential
In ethanol‑based gold surface adsorption, dihexadecyl disulfide exhibits a fast initial adsorption phase where approximately 80–90% of the monolayer forms within the first few minutes, followed by slower orientational ordering over several hours [1]. While didecyl disulfide (C10) adsorbs roughly 40% more slowly than decanethiol when normalized to thiolate units [2], films formed from thiol and disulfide precursors are ultimately indistinguishable in coverage and contamination levels, in sharp contrast to sulfides whose maximum coverage is substantially lower and retains contamination [2].
| Evidence Dimension | Monolayer adsorption rate and final film quality |
|---|---|
| Target Compound Data | Dihexadecyl disulfide (C16): 80–90% monolayer formation within first few minutes, full ordering over hours |
| Comparator Or Baseline | Didecyl disulfide (C10): adsorbs 40% more slowly than decanethiol (thiolate‑unit‑normalized). Decanethiol: fastest adsorption. Didecyl sulfide: >3 orders of magnitude slower than thiol |
| Quantified Difference | C10 disulfide vs. C10 thiol: 40% slower adsorption (thiolate‑unit‑normalized). Thiol/disulfide films: indistinguishable final coverage. Sulfide: >1000× slower adsorption, lower coverage with contamination |
| Conditions | Ethanol solution, polycrystalline gold substrate; ellipsometry and PM‑IRRAS monitoring [1]; second harmonic generation in situ [2] |
Why This Matters
Procurement of the disulfide form offers a synthetic alternative to thiol precursors with equivalent final film quality, while avoiding the odor and handling considerations associated with free thiols, provided the user accounts for the slower adsorption kinetics in protocol design.
- [1] Lee, T. R.; et al. Langmuir 2000, 16 (9), 4122–4130. Adsorption Profiles of Chelating Aromatic Dithiols and Disulfides: Comparison to Those of Normal Alkanethiols and Disulfides. View Source
- [2] Jung, C.; Dannenberger, O.; Xu, Y.; Buck, M.; Grunze, M. Langmuir 1998, 14 (5), 1103–1107. Self‑assembled Monolayers from Organosulfur Compounds: A Comparison between Sulfides, Disulfides and Thiols. View Source
